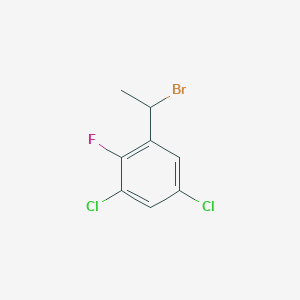

1-(1-Bromoethyl)-3,5-dichloro-2-fluorobenzene

Description

1-(1-Bromoethyl)-3,5-dichloro-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It features a benzene ring substituted with bromine, chlorine, and fluorine atoms, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name |

1-(1-bromoethyl)-3,5-dichloro-2-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2F/c1-4(9)6-2-5(10)3-7(11)8(6)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZHHPIWTPTZBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC(=C1)Cl)Cl)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromoethyl)-3,5-dichloro-2-fluorobenzene typically involves the bromination of 3,5-dichloro-2-fluorotoluene. This can be achieved through the following steps:

Bromination: The starting material, 3,5-dichloro-2-fluorotoluene, is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the benzylic position.

Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with continuous monitoring of reaction conditions to ensure high yield and purity. The use of automated systems for purification and quality control is also common.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromoethyl)-3,5-dichloro-2-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3,5-dichloro-2-fluorotoluene.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium amide (KNH2) in solvents like ethanol or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Products include 3,5-dichloro-2-fluoroaniline or 3,5-dichloro-2-fluorophenol.

Oxidation: Products include 3,5-dichloro-2-fluorobenzaldehyde or 3,5-dichloro-2-fluorobenzoic acid.

Reduction: The major product is 3,5-dichloro-2-fluorotoluene.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

Research has demonstrated that derivatives of 1-(1-Bromoethyl)-3,5-dichloro-2-fluorobenzene exhibit potential anticancer activity. For instance, compounds that incorporate this structure have shown efficacy against specific cancer cell lines by inhibiting cell proliferation and inducing apoptosis. A study highlighted the synthesis of such derivatives and their biological evaluation, revealing promising results in vitro .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Various studies have reported that halogenated benzene derivatives possess significant antibacterial and antifungal activities. The presence of bromine and chlorine atoms enhances the compound's ability to disrupt microbial membranes or inhibit vital enzymatic processes .

Materials Science

Polymer Synthesis

In materials science, this compound serves as a key monomer in the production of specialty polymers. Its incorporation into polymer chains can impart desirable properties such as thermal stability and chemical resistance. Research has focused on developing polymeric materials for coatings and adhesives that utilize this compound as a building block .

Liquid Crystals

The compound is also explored in the development of liquid crystal displays (LCDs). Its unique electronic properties make it suitable for use in liquid crystal formulations, enhancing the performance and efficiency of display technologies .

Environmental Studies

Environmental Fate and Behavior

Studies examining the environmental impact of halogenated compounds indicate that this compound may have implications for environmental toxicity and bioaccumulation. Research has been conducted to assess its degradation pathways and persistence in various ecosystems, emphasizing the need for responsible handling and disposal .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the synthesis of several derivatives of this compound. The derivatives were tested against various cancer cell lines, showing IC50 values indicating significant cytotoxicity. This research underscores the potential of halogenated compounds in cancer therapeutics.

Case Study 2: Polymer Applications

In another study, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials exhibited enhanced thermal stability compared to traditional polymers, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-3,5-dichloro-2-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit or activate specific pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene

- 1-(1-Bromoethyl)-3,5-dichloro-4-fluorobenzene

- 1-(1-Bromoethyl)-2,3-dichloro-6-fluorobenzene

Uniqueness

1-(1-Bromoethyl)-3,5-dichloro-2-fluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine, chlorine, and fluorine atoms in the benzene ring enhances its reactivity and makes it a valuable intermediate in various synthetic processes.

Biological Activity

1-(1-Bromoethyl)-3,5-dichloro-2-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activity. It features a benzene ring substituted with bromine, chlorine, and fluorine atoms, which enhances its reactivity and interaction with biological systems. This compound is primarily studied for its effects on various enzymes and cellular pathways, making it a candidate for further research in medicinal chemistry and biochemistry.

- IUPAC Name: 1-bromo-3,5-dichloro-2-fluorobenzene

- Molecular Formula: C6H2BrCl2F

- Molecular Weight: 243.89 g/mol

- CAS Number: 1160573-64-7

Structural Representation

The structural formula can be represented as follows:

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets in biological systems. The halogen substituents enhance the compound's reactivity, allowing it to form stable complexes with enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways.

Enzyme Inhibition Studies

Research has indicated that this compound may act as an inhibitor for certain enzymes. For example:

- Trypanosoma brucei Methionyl-tRNA Synthetase : In a study focusing on inhibitors for this enzyme, compounds structurally related to this compound demonstrated significant inhibitory effects, with some compounds showing EC50 values below 50 nM against T. brucei growth .

Toxicity and Safety

While the compound shows promise in biological applications, it is essential to consider its safety profile. Preliminary assessments indicate that it may cause skin and eye irritation . Further toxicological studies are necessary to establish a comprehensive safety profile.

Case Study: Inhibition of Trypanosoma brucei Growth

A notable study investigated the use of halogenated aromatic compounds as inhibitors of T. brucei methionyl-tRNA synthetase. The results showed that compounds similar to this compound exhibited potent activity against the parasite while maintaining low toxicity to mammalian cells. The best-performing compounds displayed EC50 values of approximately 22 nM .

Comparative Analysis of Related Compounds

| Compound Name | EC50 (nM) | Target | Toxicity Level |

|---|---|---|---|

| This compound | <50 | T. brucei Methionyl-tRNA Synthetase | Moderate (skin/eye irritation) |

| Compound A | 39 | T. brucei Methionyl-tRNA Synthetase | Low |

| Compound B | 22 | T. brucei Methionyl-tRNA Synthetase | Low |

Applications in Medicinal Chemistry

The potential applications of this compound extend beyond basic research into practical medicinal chemistry. Its ability to inhibit specific enzymes suggests that it could serve as a lead compound in the development of new therapeutics targeting diseases such as African sleeping sickness caused by Trypanosoma brucei. Furthermore, its role as an intermediate in synthesizing more complex organic molecules makes it valuable in pharmaceutical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.